![molecular formula C22H28O2 B13867705 (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone](/img/structure/B13867705.png)
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone
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Description
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone is a useful research compound. Its molecular formula is C22H28O2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone is a complex organic molecule that belongs to a class known for diverse chemical properties and potential applications in pharmaceuticals and materials science. Its unique structure features multiple tert-butyl groups and a cyclohexadienone framework, which may confer various biological activities.
Chemical Structure and Properties
This compound has a molecular formula that indicates the presence of carbon, hydrogen, and oxygen atoms, contributing to its reactivity and potential biological interactions. The cyclohexadienone moiety is particularly noteworthy for its ability to undergo various chemical transformations, which can influence its biological activity.
Property | Details |
---|---|
Molecular Formula | C26H34O3 |
Molar Mass | 402.55 g/mol |
Functional Groups | Cyclohexadienone, tert-butyl groups |
Biological Activity
Research on the biological activity of this compound is limited but suggests several potential pharmacological properties:
- Antioxidant Activity : Compounds with similar structural motifs have demonstrated antioxidant capabilities, which may be attributed to their ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of cyclohexadienones can exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Some related compounds have shown promise in modulating inflammatory pathways, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
Recent studies have focused on the biological implications of compounds with analogous structures:
- A study conducted by Pendergrass et al. highlights the role of cyclohexadienones in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, suggesting that compounds like this compound could be explored as potential therapeutic agents against bacterial infections .
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, a comparative analysis with structurally similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | Two tert-butyl groups; methylene bridge | Antioxidant activity |
2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | Hydroxy group; similar core structure | Anti-inflammatory effects |
Methyl 4-(3,5-di-tert-butyl)-4-oxocyclohexa-2,5-dienylidene | Additional ester functionality | Antimicrobial properties |
The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential pathways include:
- Reactive Oxygen Species (ROS) Scavenging : The presence of multiple functional groups may enhance the compound's ability to interact with ROS.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial virulence.
- Gene Expression Modulation : Compounds with cyclohexadienone structures can influence gene expression related to inflammation and immunity.
Properties
IUPAC Name |
2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSXCYFVGSFPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C)C=C(C1=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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